molecular formula C4H8BF3O4 B2544153 Acetic acid;trifluoroborane CAS No. 373-61-5

Acetic acid;trifluoroborane

Cat. No.: B2544153
CAS No.: 373-61-5
M. Wt: 187.91
InChI Key: SQSDCNHOYPJGDQ-UHFFFAOYSA-O
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Description

. This compound is a complex formed between boron trifluoride and acetic acid. It is known for its utility as a catalyst in various organic reactions due to its strong Lewis acid properties .

Mechanism of Action

Target of Action

The primary target of Boron trifluoride acetic acid complex is the organic compounds involved in various chemical reactions. It acts as a Lewis acid catalyst, which means it can accept an electron pair . This property makes it a crucial component in several organic synthesis reactions .

Mode of Action

Boron trifluoride acetic acid complex interacts with its targets by accepting an electron pair, thereby acting as a Lewis acid. This interaction facilitates various reactions such as esterification, Friedel-Crafts reactions, oxidation, Fries rearrangement, and polymerization reactions . For instance, it is used as a catalyst in the Fries rearrangement reaction, a critical step in the total synthesis of furanaphin .

Biochemical Pathways

The Boron trifluoride acetic acid complex affects several biochemical pathways. It plays a significant role in the Fries rearrangement reaction, which is a critical step in the total synthesis of furanaphin . It is also used as a co-catalyst in the intramolecular amination reaction of primary sulfonamides to form cyclic carbamates .

Result of Action

The molecular and cellular effects of Boron trifluoride acetic acid complex’s action are primarily observed in the chemical reactions it catalyzes. For example, in the Fries rearrangement reaction, it helps rearrange aryl esters into phenolic compounds . In the intramolecular amination reaction, it aids in the formation of cyclic carbamates from primary sulfonamides .

Action Environment

The action, efficacy, and stability of Boron trifluoride acetic acid complex are influenced by environmental factors. It is a moisture-sensitive compound , and it reacts with water . Therefore, it should be stored under a dry atmosphere . Its reactivity and efficacy as a catalyst can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;trifluoroborane involves the direct reaction of boron trifluoride with acetic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:

[ \text{BF}_3 + 2 \text{CH}_3\text{COOH} \rightarrow \text{C}_4\text{H}_8\text{BF}_3\text{O}_4 ]

This reaction is exothermic and requires careful handling due to the reactivity of boron trifluoride .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Acetic acid;trifluoroborane undergoes various types of chemical reactions, primarily due to its strong Lewis acid properties. Some of the common reactions include:

Common Reagents and Conditions

The compound is often used in conjunction with other reagents to facilitate specific reactions. Common reagents include:

    Alkyl Halides: Used in substitution reactions.

    Alkenes and Alkynes: Used in addition reactions.

The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to acetic acid;trifluoroborane include:

Uniqueness

What sets this compound apart from these similar compounds is its specific complex structure, which provides unique catalytic properties. Its combination of boron trifluoride and acetic acid allows it to facilitate a broader range of reactions with higher efficiency .

Properties

IUPAC Name

acetic acid;trifluoroborane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTMJGCQSLZICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

373-61-5
Record name Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen bis(acetato-O)difluoroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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